N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound that features a unique combination of indole and coumarin moieties, which are known for their diverse biological activities. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and other scientific uses. The molecular formula for this compound is , with a molecular weight of 376.4 g/mol.
This compound can be classified under the category of amide derivatives due to the presence of the acetamide functional group. It is synthesized through reactions involving indole and coumarin derivatives, making it a subject of interest in both synthetic and medicinal chemistry. The unique structural characteristics of N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide suggest potential interactions with biological targets, which are being explored for therapeutic applications.
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
The molecular structure of N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be represented by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O4 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-(2-indol-1-ylethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
| InChI Key | UUGFVSQWSBKNOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCN3C=CC4=CC=CC=C43 |
The structure features an indole ring connected to an ethyl group, which is further linked to a coumarin moiety through an ether bond, indicating potential for bioactivity due to the presence of both aromatic systems .
N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo several types of chemical reactions:
The mechanism of action for N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets within biological systems:
N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetamide exhibits several notable physical and chemical properties:
N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen7-yloxy]acetamide has several potential applications in scientific research:
This compound represents a promising area of study within medicinal chemistry, with ongoing research aimed at elucidating its full potential in therapeutic applications.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1